Acetylated p-gluco cinnamic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H26O12 |
|---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
(E)-3-[4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C23H26O12/c1-12(24)30-11-18-20(31-13(2)25)21(32-14(3)26)22(33-15(4)27)23(35-18)34-17-8-5-16(6-9-17)7-10-19(28)29/h5-10,18,20-23H,11H2,1-4H3,(H,28,29)/b10-7+/t18-,20-,21+,22-,23-/m1/s1 |
InChI Key |
ROAJFWNOTCXYMP-XVOHNCCYSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)/C=C/C(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)C=CC(=O)O)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Biosynthesis and Metabolic Engineering of Acetylated P Gluco Cinnamic Acid
Natural Biosynthetic Pathways and Precursors
The formation of acetylated p-gluco cinnamic acid is a sophisticated biochemical process involving multiple enzymatic steps. It originates from primary metabolism, specifically the shikimate pathway, which provides the fundamental aromatic precursors. These precursors are then channeled into the phenylpropanoid pathway to form cinnamic acids. Subsequent modifications, including glucosylation and acetylation, are then carried out by specific enzymes to yield the final complex molecule.
Shikimate Pathway and Aromatic Amino Acid Precursors for Cinnamic Acids
The journey to this compound begins with the shikimate pathway, a central metabolic route in plants and microorganisms responsible for the biosynthesis of aromatic amino acids (AAAs) such as L-phenylalanine, L-tyrosine, and L-tryptophan. nih.gov This pathway is of significant importance in vascular plants, consuming a substantial portion of the carbon fixed during photosynthesis. nih.gov The pathway commences with the condensation of two key intermediates from primary metabolism: phosphoenolpyruvate (B93156) (PEP) from glycolysis and erythrose-4-phosphate (E4P) from the pentose (B10789219) phosphate (B84403) pathway. nih.govresearchgate.net This initial reaction, catalyzed by DAHP synthase, produces 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). nih.govresearchgate.net
A series of seven enzymatic steps then converts DAHP into chorismate, which stands as a critical branch-point intermediate. nih.gov From chorismate, distinct enzymatic pathways lead to the synthesis of the three aromatic amino acids. nih.gov For the biosynthesis of cinnamic acids, L-phenylalanine and L-tyrosine are the direct precursors. nih.govmdpi.com The enzyme phenylalanine ammonia-lyase (PAL) catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, a foundational step in the phenylpropanoid pathway. researchgate.netresearchgate.net In a parallel reaction, tyrosine ammonia-lyase (TAL) can convert L-tyrosine into p-coumaric acid, which is a hydroxylated derivative of cinnamic acid. researchgate.netnih.gov These cinnamic acids are precursors to a vast array of plant secondary metabolites, including flavonoids, stilbenes, and lignans. nih.gov
Enzymatic Glucosylation of p-Hydroxycinnamic Acid
Following their synthesis, cinnamic acids can undergo a variety of modifications, one of the most common being glucosylation. This process involves the attachment of a glucose molecule, which alters the compound's solubility, stability, and biological activity.
Role of UDP-Glycosyltransferases (UGTs) in Hydroxycinnamic Acid Glucose Ester Formation
The primary enzymes responsible for the glucosylation of hydroxycinnamic acids (HCAs) are UDP-glycosyltransferases (UGTs). nih.gov These enzymes belong to a large and diverse family that facilitates the transfer of a glycosyl moiety from an activated sugar donor, typically UDP-glucose, to a wide range of acceptor molecules, including secondary metabolites. nih.govcas.cz This glycosylation step is crucial as it enhances the water solubility and chemical stability of the compounds while reducing their chemical reactivity. nih.gov
Specifically, UGTs catalyze the formation of 1-O-beta-glucose esters with hydroxycinnamic acids. nih.gov Research in the model plant Arabidopsis thaliana has identified four UGTs—UGT84A1, UGT84A2, UGT84A3, and UGT84A4—that are capable of converting HCAs into their corresponding glucose esters. nih.gov The formation of these glucose esters is believed to take place in the cytoplasm, with the resulting acyl-glucoses often being transported and stored in the vacuole. mdpi.com These acyl-glucoses are considered to be high-energy compounds that can serve as donors in subsequent metabolic reactions. mdpi.com
Mechanisms of Glycoside Hydrolase Family 1 Glucosyltransferases (GH1-GTs) Utilizing Acyl-Glucoses as Glucosyl Donors
In addition to the UGTs that utilize UDP-sugars, another group of enzymes from the Glycoside Hydrolase Family 1 (GH1) can also participate in glucosylation reactions. wikipedia.org Uniquely, some members of this family can act as glucosyltransferases (GTs) by using acyl-glucoses as high-energy glucosyl donors. mdpi.comnih.gov The GH1 family is broad and includes enzymes with various hydrolytic activities, such as β-glucosidase and β-galactosidase. wikipedia.orgnih.gov
In the plant kingdom, certain GH1 enzymes are involved in the metabolism of glycosylated aromatic compounds. cazypedia.org These enzymes typically operate through a retaining double-displacement mechanism. cazypedia.org In some plant species, vacuolar glucosyltransferases belonging to the GH1 family have been shown to use aromatic acyl-glucoses as the glucose donor for the glycosylation of other molecules. nih.gov This represents an alternative glycosylation pathway that is independent of the cytosolic pool of UDP-sugars. mdpi.com
Enzymatic Acetylation of Cinnamic Acid Glycosides
The final defining feature of this compound is the presence of an acetyl group. This modification is introduced through an enzymatic acetylation reaction.
Involvement of Acyltransferases (ATs) and Acyl-Glucoses as Acyl Donors in Secondary Metabolite Modification
The transfer of an acyl group, such as an acetyl group, is catalyzed by enzymes known as acyltransferases (ATs). nih.gov Acylation is a common modification of plant secondary metabolites that contributes to their structural diversity and can enhance their stability. nih.gov
Two primary types of acyltransferases are involved in these modifications. The first are cytosolic ATs, which utilize acyl-Coenzyme A (acyl-CoA) as the acyl donor. The second type are vacuolar ATs, which employ acyl-glucoses as the donor molecules. mdpi.comnih.gov A well-studied example is the biosynthesis of sinapoylmalate in Arabidopsis, where a vacuolar acyltransferase catalyzes the transfer of the sinapoyl group from sinapoylglucose to malate. mdpi.com This highlights the role of acyl-glucose-dependent acyltransferases in the final tailoring steps of phenylpropanoid derivatives. mdpi.com It is through a similar mechanism, where an acyl-glucose serves as the donor for the acylation of a pre-existing cinnamic acid glucoside, that the formation of this compound is thought to occur.
Heterologous Biosynthesis and Metabolic Engineering Strategies
The foundation for producing this compound lies in the efficient microbial synthesis of its precursors, cinnamic acid and p-hydroxycinnamic acid (also known as p-coumaric acid). These aromatic compounds are derived from the shikimate pathway, which generates the aromatic amino acids L-phenylalanine and L-tyrosine. rsc.org By diverting carbon flux through this pathway and introducing heterologous enzymes, microorganisms can be transformed into cellular factories for these valuable chemicals. frontiersin.org
Engineered Microbial Systems for Cinnamic Acid and p-Hydroxycinnamic Acid Production (e.g., Escherichia coli, Pseudomonas putida)
Microbial hosts like Escherichia coli and Pseudomonas putida have been successfully engineered to produce cinnamic acid and p-hydroxycinnamic acid. The primary strategy involves introducing ammonia-lyase enzymes that convert aromatic amino acids into their corresponding cinnamic acid derivatives.
In E. coli, production of p-hydroxycinnamic acid has been achieved through multiple routes. One method involves the expression of a gene for phenylalanine ammonia-lyase (PAL)/tyrosine ammonia-lyase (TAL) from the yeast Rhodotorula glutinis. This enzyme can directly convert L-tyrosine to p-hydroxycinnamic acid. nih.gov When this TAL was expressed in an E. coli strain that overproduces L-phenylalanine, it also produced p-hydroxycinnamic acid from glucose without needing additional enzymes, showcasing the TAL route. nih.gov Another successful approach in E. coli involves a two-step pathway starting from L-phenylalanine. This requires the co-expression of a phenylalanine ammonia-lyase (PAL) to convert L-phenylalanine to trans-cinnamic acid, and a trans-cinnamic acid 4-hydroxylase (C4H) to subsequently hydroxylate it to p-coumaric acid. frontiersin.org
Pseudomonas putida, a solvent-tolerant bacterium, has also been engineered for the production of trans-cinnamic acid from L-phenylalanine. nih.govscilit.com This is typically the first step in engineered pathways for producing other valuable chemicals like styrene. scilit.com The use of PAL enzymes is central to this conversion. nih.gov
Table 1: Engineered Microbial Systems for Cinnamic and p-Hydroxycinnamic Acid Production
| Microorganism | Precursor | Key Enzymes Expressed | Product | Reference |
|---|---|---|---|---|
| Escherichia coli | L-Tyrosine / Glucose | Tyrosine Ammonia-Lyase (TAL) from Rhodotorula glutinis | p-Hydroxycinnamic Acid | nih.gov |
| Escherichia coli | L-Phenylalanine / Glucose | Phenylalanine Ammonia-Lyase (PAL), trans-Cinnamic Acid 4-Hydroxylase (C4H) | p-Coumaric Acid | frontiersin.org |
| Pseudomonas putida | L-Phenylalanine | Phenylalanine Ammonia-Lyase (PAL) | trans-Cinnamic Acid | nih.govscilit.com |
Strategies for Enhancing Carbon Flux to Phenylpropanoid Pathways (e.g., Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS) modulation)
A critical challenge in metabolic engineering is directing the host cell's resources toward the desired biosynthetic pathway. For aromatic compounds derived from the shikimate pathway, the availability of the precursors phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) is often a limiting factor. rsc.orgnih.gov In E. coli, a significant portion of PEP is consumed by the phosphoenolpyruvate:sugar phosphotransferase system (PTS), which is the primary mechanism for glucose uptake and phosphorylation. nih.gov
The PTS consumes one molecule of PEP for each molecule of glucose it transports into the cell. This can limit the amount of PEP available for the shikimate pathway, which requires two molecules of PEP to produce one molecule of chorismate, the final product of the common aromatic pathway. nih.govnih.gov Therefore, a key metabolic engineering strategy is to inactivate the PTS and replace it with an alternative glucose transport system that does not consume PEP. nih.govnih.gov By inactivating the PTS and introducing a PEP-independent system, such as one relying on a glucose facilitator and an ATP-dependent glucokinase, the intracellular pool of PEP can be significantly increased. nih.gov This modification effectively enhances the carbon flux towards the shikimate pathway, boosting the production of aromatic amino acids and their derivatives. nih.govnih.gov This strategy has been successfully applied to improve the production of various aromatic metabolites in E. coli. nih.gov
Co-expression of Glycosyltransferase and Acyltransferase Genes for Complex Derivative Synthesis (Conceptual)
The synthesis of a complex molecule like this compound from a p-hydroxycinnamic acid precursor requires two additional enzymatic modifications: glycosylation and acetylation. This can be conceptually achieved in an engineered microbe through the co-expression of specific transferase enzymes.
Glycosylation: The first step is the attachment of a glucose molecule to the hydroxyl group of p-hydroxycinnamic acid. This reaction is catalyzed by a class of enzymes known as UDP-glycosyltransferases (UGTs). These enzymes use an activated sugar donor, typically UDP-glucose, to glycosylate a wide variety of acceptor molecules, including phenylpropanoids. nih.gov Plant-derived UGTs, such as those from the UGT72E family in Arabidopsis thaliana, have been shown to glucosylate phenylpropanoid alcohols. nih.gov For the synthesis of p-gluco cinnamic acid (p-coumaric acid glucoside), a UGT with high specificity for p-hydroxycinnamic acid would need to be identified and expressed in the production host. The heterologous expression of functional glycosyltransferases in E. coli has been demonstrated for various applications. mdpi.comnih.gov
Acylation: The final step is the acetylation of the glucose moiety. This is accomplished by an acyltransferase, which transfers an acetyl group from a donor molecule, typically acetyl-CoA, to the sugar. Acyltransferases are broadly classified, and those that use acyl-CoA donors are known as aliphatic acyl-CoA-dependent acyltransferases. nih.gov To produce the final acetylated compound, a gene encoding an acyltransferase capable of acetylating the glucose on the p-coumaric acid glucoside would be co-expressed along with the PAL/C4H and UGT genes. The successful co-expression of multiple heterologous genes is a well-established strategy in E. coli metabolic engineering. researchgate.net
By integrating these three modules—(1) precursor synthesis, (2) glycosylation, and (3) acylation—into a single microbial host, it is conceptually feasible to establish a de novo biosynthetic pathway for the production of this compound from a simple carbon source like glucose.
Table of Compounds
Advanced Chemical Synthesis and Derivatization Approaches
Chemical Acetylation Methodologies for Cinnamic Acid Derivatives
Acetylation, the introduction of an acetyl functional group, is a fundamental transformation in organic synthesis, often employed to modify the properties of molecules like cinnamic acid derivatives. This can be achieved through various chemical methods, which differ in their reagents, catalysts, and selectivity.
Acetic anhydride (B1165640) ((CH₃CO)₂O) is a powerful and commonly used acetylating agent for converting hydroxyl groups to acetyl esters. researchgate.net The reaction's efficiency is often enhanced by the use of catalysts, which can range from strong mineral acids to basic organic compounds.
A typical procedure involves dissolving the cinnamic acid derivative in acetic anhydride, sometimes with a co-solvent like acetic acid, and adding a catalyst. mdpi.com Strong acids such as concentrated sulfuric acid (H₂SO₄) are effective catalysts for this transformation. mdpi.com The reaction mechanism involves the protonation of the anhydride, making it a more potent electrophile for the hydroxyl group to attack.
Alternatively, basic catalysts are frequently employed. Bases like pyridine (B92270) or the hypernucleophilic 4-dimethylaminopyridine (B28879) (DMAP) can mediate the reaction, often under milder conditions. rsc.org DMAP, in particular, has been shown to be a highly effective catalyst for the acetylation of wood hydroxyls with acetic anhydride, demonstrating significantly increased reaction rates compared to uncatalysed reactions. rsc.org The table below summarizes various catalytic systems used in acetylation.
| Catalyst | Substrate Example | Reagent | Observations |
| Sulfuric Acid (H₂SO₄) | Cinnamic Acid | Acetic Anhydride, Acetic Acid | Effective for producing acetyl derivatives. mdpi.com |
| Potassium Acetate (B1210297) | Benzaldehyde | Acetic Anhydride | Used in Perkin's reaction to produce cinnamic acid, yield 72%. researchgate.net |
| Pyridine | Alcohols, Wood | Acetic Anhydride | Common base catalyst. researchgate.netrsc.org |
| 4-Dimethylaminopyridine (DMAP) | Wood | Acetic Anhydride | Highly effective catalyst, significantly accelerates reaction rate. rsc.org |
When dealing with a glycosylated molecule like p-gluco cinnamic acid, the challenge lies in achieving regioselectivity—acetylating a specific hydroxyl group on the glucose moiety while leaving others untouched. The primary hydroxyl group at the C-6 position of glucose is the most sterically accessible and generally the most reactive, making it a common target for selective acetylation. rsc.orgaalto.fi
Several strategies have been developed to achieve this selective modification:
Catalyst-Free Acetic Acid Acetylation : A straightforward method involves heating the thioglycoside with aqueous or anhydrous acetic acid at elevated temperatures (80–118 °C). This approach has been shown to selectively acetylate the primary C-6 hydroxyl group of both unprotected and partially protected thioglycosides without the need for complex catalysts or protecting group manipulations. rsc.org For example, treating phenyl 1-thio-β-D-glucopyranoside with anhydrous acetic acid at 80°C yielded the 6-O-acetylated product. rsc.org
Enzymatic Acetylation : Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are widely used for the regioselective acylation of carbohydrates. researchgate.netnih.govnih.gov These enzymes can catalyze acetylation with high selectivity for the primary hydroxyl group in organic solvents. nih.gov For instance, the lipase-catalyzed acylation of cholesteryl β-D-glucoside with various fatty acids resulted in the selective formation of the 6'-O-acyl derivative in high yields. nih.gov
Aqueous Acetylation with 1-Acetylimidazole (B1218180) : An environmentally friendly method utilizes 1-acetylimidazole as the acetylating agent in water, catalyzed by tetramethylammonium (B1211777) hydroxide (B78521) (TMAH). This system provides high regioselectivity for the primary hydroxyl groups of unprotected glycosides under mild conditions, avoiding the use of toxic organic solvents. rsc.org
Synthetic Glycosylation of Cinnamic Acid Analogues
Glycosylation is the process of forming a glycosidic bond to attach a carbohydrate to another molecule. The synthesis of p-gluco cinnamic acid requires the formation of such a bond between a cinnamic acid analogue (the aglycone) and a glucose molecule. This is a challenging transformation that requires careful control of reactivity and stereochemistry. mdpi.comnih.gov
Chemical glycosylation involves the reaction between a glycosyl donor and a glycosyl acceptor . researchgate.net
The glycosyl donor is a sugar molecule that has been modified at its anomeric carbon (C-1 for glucose) with a leaving group. This leaving group is designed to be readily displaced upon activation. Common leaving groups include halides, thioalkyl groups, or trichloroacetimidates. nih.gov
The glycosyl acceptor is the molecule to be glycosylated—in this case, a p-hydroxycinnamic acid derivative. It must possess a nucleophilic hydroxyl group that can attack the electrophilic anomeric carbon of the activated donor. researchgate.net
An activator , typically a Lewis acid, is required to facilitate the departure of the leaving group from the donor, generating a reactive oxocarbenium ion intermediate that is then attacked by the acceptor. researchgate.net
The reactivity of both the donor and acceptor is heavily influenced by the other functional groups present, particularly protecting groups on the sugar. Electron-withdrawing protecting groups (e.g., acetyl, benzoyl) are termed "disarming" as they decrease the donor's reactivity, while electron-donating groups (e.g., benzyl) are "arming" because they increase reactivity. researchgate.net
A primary challenge in glycoside synthesis is controlling the stereochemistry at the new anomeric center, which can result in either an α- or β-glycosidic linkage. mdpi.com The outcome depends on a complex interplay between the donor, acceptor, protecting groups, and reaction conditions, often proceeding through a mechanistic continuum between an S_N_1 and S_N_2 pathway. mdpi.comnih.gov
Several strategies are employed to achieve stereocontrol:
Neighboring Group Participation : A participating protecting group (such as an acetate or benzoate) at the C-2 position of the glycosyl donor can control the stereochemical outcome. The C-2 group can attack the anomeric center from the back face after the leaving group departs, forming a cyclic intermediate. The glycosyl acceptor then attacks from the opposite face (the top face), leading exclusively to the formation of a 1,2-trans-glycosidic bond (a β-glucoside in the case of glucose). nih.govnih.gov
Non-Participating Groups for 1,2-cis Glycosides : To form a 1,2-cis linkage (an α-glucoside), a non-participating group (like a benzyl (B1604629) ether or an azide) is required at the C-2 position. In the absence of neighboring group participation, stereoselectivity is governed by other factors, including the anomeric effect and the specific reaction conditions, often resulting in a mixture of anomers that can be difficult to separate. nih.gov
Catalyst and Solvent Effects : The choice of catalyst and solvent can significantly influence the stereochemical outcome. For instance, certain catalyst systems, like tailored bis-thiourea catalysts, can promote S_N_2-type reactions that favor inversion of stereochemistry at the anomeric center, leading to high β-selectivity. nih.gov Similarly, specific chiral auxiliaries attached to the glycosyl donor can direct the acceptor to attack from a particular face, leading to high stereoselectivity for either α- or β-glycosides. nih.gov
Chemoenzymatic Synthesis of Acetylated p-Gluco Cinnamic Acid
Chemoenzymatic synthesis combines the advantages of chemical synthesis (versatility, scalability) with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.govnih.gov A plausible and efficient chemoenzymatic route to this compound can be designed in a multi-step sequence.
A potential pathway involves three key stages:
Enzymatic Synthesis of the Aglycone : The precursor aglycone, p-coumaric acid (p-hydroxycinnamic acid), can be produced from glucose or L-tyrosine using engineered microbial systems. mdpi.commdpi.com For example, E. coli engineered to express a tyrosine ammonia-lyase (TAL) enzyme can directly convert L-tyrosine into p-coumaric acid. researchgate.net Alternatively, a two-enzyme pathway using phenylalanine ammonia-lyase (PAL) and cinnamate-4-hydroxylase (C4H) can convert L-phenylalanine to p-coumaric acid. mdpi.comwikipedia.org This biosynthetic step provides a renewable and "green" source of the necessary aglycone.
Glycosylation : The p-coumaric acid can then be glycosylated. This can be accomplished either through the chemical methods described in section 3.2 or by using enzymes. Glycosyltransferases are enzymes that naturally synthesize glycosidic bonds with high regio- and stereoselectivity, using activated sugar nucleotide donors. nih.gov
Regioselective Enzymatic Acetylation : The final step is the selective acetylation of the p-coumaric acid glucoside. As detailed in section 3.1.2, lipases are highly effective at regioselectively acetylating the primary C-6 hydroxyl group of glycosides. nih.govnih.gov Using an enzyme like Candida antarctica lipase (B570770) B (CaLB) with an acetyl donor (e.g., vinyl acetate) in an organic solvent would selectively yield 6'-O-acetyl-p-gluco cinnamic acid under mild conditions, avoiding the need for complex protection and deprotection steps. nih.gov
This chemoenzymatic approach leverages the strengths of both synthetic paradigms to construct the target molecule efficiently and with high selectivity. nih.govnih.gov
Hybrid Approaches Combining Enzymatic and Chemical Steps for Complex Structure Generation
The synthesis of this compound, a molecule combining a phenolic acid with an acylated sugar moiety, presents unique challenges that are increasingly addressed by hybrid methodologies. These approaches strategically merge the high selectivity of enzymatic catalysis with the broad reaction scope of chemical synthesis to create complex molecular architectures that are difficult to assemble using either method alone. This integrated strategy allows for precise control over glycosylation and acylation steps, leading to the efficient production of specific isomers.
Hybrid syntheses can be broadly categorized into sequential or one-pot chemoenzymatic processes. A common strategy involves the initial chemical synthesis of a glycosylated intermediate, which is then enzymatically modified. For instance, a purely chemical approach can be used to synthesize p-hydroxycinnamic acid glucosides. usda.gov This often involves the reaction of p-hydroxybenzaldehydes with a protected glucose derivative, such as 2,3,4,6-tetra-O-acetylglucopyranosylbromide, followed by a Knoevenagel-condensation to form the cinnamic acid structure. usda.gov The resulting fully acetylated glucoside can then be selectively de-acetylated by a specific lipase to yield a desired mono-acetylated product.
Conversely, an enzymatic step can be used to initiate the synthesis. Glycosidases, for example, can catalyze the transfer of a glycosyl moiety to p-coumaric acid in a process known as transglycosylation. researchgate.net Enzymes like rutinosidase from Aspergillus niger (AnRut) have demonstrated the ability to transfer glucosyl moieties to aromatic acids. researchgate.net Following the enzymatic formation of the p-coumaric acid glucoside, a targeted chemical acetylation can be performed on the sugar's hydroxyl groups.
A prominent hybrid method involves the enzymatic acylation of a pre-formed glucoside. Lipases are frequently employed for their ability to catalyze esterification in non-aqueous environments with high regioselectivity, often targeting the primary hydroxyl group (C-6) of the glucose molecule. nih.govmdpi.com This process typically uses a vinyl ester, like vinyl acetate, as an acyl donor, which results in a near-irreversible reaction and high yields. The synthesis begins with the chemical or biological production of p-coumaric acid glucoside, which is then dissolved in a suitable organic solvent with a lipase and the acyl donor to produce the final acetylated compound.
Research has demonstrated the successful chemoenzymatic synthesis of various p-coumarate esters. One approach utilizes a proline-mediated Knoevenagel-Doebner condensation as the chemical step, followed by solvent-free enzymatic transesterification to introduce acyl chains. semanticscholar.org This highlights the "green chemistry" potential of hybrid syntheses, which can be performed under mild conditions with high efficiency. semanticscholar.org
The table below outlines a representative hybrid synthesis pathway combining chemical glycosylation with enzymatic acylation.
| Step | Reaction Type | Reactants | Key Reagents/Catalysts | Product | Research Finding |
| 1 | Chemical Glycosylation | p-Coumaric acid, 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Lewis Acid (e.g., BF₃·OEt₂) | p-Coumaric acid-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Chemical glycosylation provides a stable, protected intermediate for subsequent selective modification. acs.org |
| 2 | Enzymatic Deacetylation (optional) | p-Coumaric acid-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside | Lipase (e.g., from Candida antarctica) | Regioselectively deacetylated p-coumaric acid glucoside | Lipases can selectively remove acetyl groups, enabling the isolation of specific isomers not easily accessible by purely chemical means. |
| 3 | Enzymatic Acetylation | p-Coumaric acid glucoside, Vinyl acetate | Lipase (e.g., Novozym 435) | 6-O-acetyl-p-coumaric acid glucoside | Enzymatic acylation shows high specificity for the primary alcohol of the glucose moiety, leading to high yields of the target compound. mdpi.comjocpr.com |
Another powerful hybrid approach involves the use of glycosidases in reverse or in transglycosylation mode. This method leverages the enzyme's natural ability to form glycosidic bonds.
| Step | Reaction Type | Reactants | Enzyme | Product | Research Finding |
| 1 | Enzymatic Transglycosylation | p-Coumaric acid, Glycosyl donor (e.g., p-nitrophenyl rutinoside) | Rutinosidase from Aspergillus niger (AnRut) | p-Coumaric acid glucoside | Retaining glycosidases can effectively synthesize phenolic glycosides by transferring sugar moieties to aromatic acid acceptors. researchgate.net |
| 2 | Chemical Acetylation | p-Coumaric acid glucoside, Acetic anhydride | Pyridine | Acetylated p-coumaric acid glucoside | Standard chemical acetylation can be applied to the enzymatically-produced glucoside to complete the synthesis. usda.gov |
These integrated chemoenzymatic strategies provide a versatile and powerful toolkit for generating complex natural product derivatives like this compound with high precision and efficiency.
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Structural Elucidation and Conformational Analysis
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational motions of chemical bonds, which occur at characteristic frequencies. The acetylation of p-coumaric acid and the presence of the glucose moiety introduce several key functional groups, each with a distinct spectroscopic signature.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The IR spectrum of acetylated p-gluco cinnamic acid is expected to show strong absorptions corresponding to its various functional groups. For instance, the stretching vibration of the carbonyl (C=O) groups in the acetyl ester and the carboxylic acid are prominent. The carboxylic acid O-H stretch typically appears as a very broad band due to extensive hydrogen bonding. docbrown.info In contrast, the C-H stretching vibrations of the aromatic ring, the vinyl group, and the aliphatic glucose and acetyl moieties appear in the 3100-2800 cm⁻¹ region. nih.gov
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching vibrations of the aromatic ring and the alkene group are expected to produce strong Raman signals. researchgate.net The study of related acetylated compounds, such as acetylated wood or N-acetyl-glucosamine, shows characteristic bands for the acetyl group, including C=O stretching and C-H vibrations of the methyl group, which are invaluable for confirming acetylation. modares.ac.irnih.govresearchgate.net
The combination of IR and Raman spectroscopy allows for a comprehensive identification of all key functional groups within the molecule, confirming its identity as this compound.
Table 1: Characteristic Vibrational Frequencies for Functional Groups in this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Expected Intensity |
|---|---|---|---|---|
| Carboxylic Acid | O-H stretch | 3300-2500 (very broad) | Weak | Strong (IR) |
| Carboxylic Acid | C=O stretch | 1725-1700 | 1725-1700 | Strong |
| Acetyl Ester | C=O stretch | 1750-1735 | 1750-1735 | Strong |
| Alkene | C=C stretch | 1650-1600 | 1650-1600 | Medium (IR), Strong (Raman) |
| Aromatic Ring | C=C stretch | 1600, 1580, 1500, 1450 (multiple bands) | 1600, 1580, 1500, 1450 (multiple bands) | Variable |
| Glucose/Aliphatic | C-H stretch | 2960-2850 | 2960-2850 | Medium-Strong |
| Aromatic/Vinyl | C-H stretch | 3100-3000 | 3100-3000 | Medium-Weak |
| Glucose | O-H stretch | 3500-3200 (broad) | Weak | Strong (IR) |
| Ester/Acid/Glucose | C-O stretch | 1300-1000 | Weak | Strong (IR) |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid at atomic resolution. This technique involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing the spatial arrangement of its atoms, bond lengths, and bond angles.
For a molecule like this compound, single-crystal X-ray diffraction would provide unambiguous evidence of its covalent structure and solid-state conformation. It would confirm the trans configuration of the cinnamic acid double bond and reveal the conformation of the glucose ring (e.g., a chair conformation). Furthermore, the analysis would detail the intermolecular interactions that govern the crystal packing, such as hydrogen bonds involving the carboxylic acid and the hydroxyl groups of the glucose moiety, as well as π-π stacking interactions between the aromatic rings. nih.gov
Crucially, as the glucose moiety contains multiple chiral centers, the molecule is chiral. X-ray crystallography on a suitable crystal can determine the absolute configuration of these stereocenters without ambiguity, typically by analyzing anomalous dispersion effects. khanacademy.org This establishes the molecule's specific stereoisomeric form (e.g., D-glucose derivative). The resulting structural model provides a complete picture of the molecule's size, shape, and the orientation of its functional groups, which is fundamental to understanding its interactions with other molecules.
Table 2: Representative X-ray Crystallographic Data
| Parameter | Description | Example Value |
|---|---|---|
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The symmetry group of the crystal structure. | P2₁ |
| a, b, c (Å) | The lengths of the unit cell axes. | a = 10.5, b = 8.2, c = 12.1 |
| α, β, γ (°) | The angles between the unit cell axes. | α = 90, β = 105.5, γ = 90 |
| Volume (ų) | The volume of the unit cell. | 1025 |
| Z | The number of molecules in the unit cell. | 2 |
| Density (calc) (g/cm³) | The calculated density of the crystal. | 1.450 |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | 0.045 |
Note: The values in this table are hypothetical examples and serve to illustrate the type of data obtained from an X-ray crystallography experiment.
Molecular Interactions and Biochemical Pathway Modulation
Investigation of Ligand-Macromolecule Binding and Recognition
Understanding how a compound like a cinnamic acid derivative physically interacts with protein targets is fundamental to elucidating its mechanism of action. Techniques such as molecular docking and biophysical assays provide critical insights into these binding events.
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on cinnamic acid and its derivatives have used this approach to explore their interactions with key metabolic enzymes.
For instance, docking studies have been conducted to evaluate the binding of cinnamaldehyde, cinnamic acid, and cinnamyl alcohol to aldose reductase, an enzyme implicated in diabetic complications. amazonaws.com These simulations help to understand the binding mode and affinity of these compounds within the enzyme's active site. amazonaws.com All three compounds were found to dock effectively, indicating their potential as inhibitors. amazonaws.com Similarly, molecular docking has been employed to investigate the interaction of cinnamic acid derivatives with human-neutral α-glucosidase, an enzyme involved in carbohydrate digestion. researchgate.net Such studies provide a theoretical basis for how these compounds might exert their effects, suggesting that hydrogen bonding and π-interactions are often key determinants of binding. nih.gov
Table 1: Molecular Docking Insights for Cinnamic Acid Derivatives
| Compound | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Cinnamic Acid | Aldose Reductase | Demonstrated efficient docking and binding energy, suggesting inhibitory potential. | amazonaws.com |
| Cinnamaldehyde | Aldose Reductase | Showed the most favorable docking results among the tested derivatives, indicating strong inhibitory potential. | amazonaws.com |
| Cinnamic Acid Derivatives | α-Glucosidase | Docking simulations revealed potential binding modes, guiding the design of novel inhibitors. | researchgate.net |
| Caffeic Acid | Dipeptidyl peptidase-IV (DPP-IV) | Computational analysis identified hydrogen bonding and π-interactions as the primary binding forces. | nih.gov |
While molecular docking provides theoretical models, biophysical techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) offer direct, quantitative data on binding events. These methods measure the kinetics and thermodynamics of protein-ligand interactions in real-time. Although the broader literature on drug discovery extensively uses these techniques, specific SPR or ITC data for the binding of acetylated p-gluco cinnamic acid to its targets are not available in the reviewed sources. However, time-course experiments on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B) by cinnamic acid have suggested it is a fast-binding inhibitor, a characteristic that could be further quantified by these advanced methods. nih.gov
Elucidation of Intracellular Signaling Pathway Modulation
Cinnamic acid derivatives exert significant influence over critical signaling pathways that govern glucose homeostasis, most notably the insulin (B600854) signaling pathway.
The insulin signaling cascade is a primary target for many anti-diabetic compounds. Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of this pathway; it deactivates the insulin receptor, thus dampening the downstream signal. researchgate.net Inhibition of PTP1B is therefore a recognized therapeutic strategy for enhancing insulin sensitivity. nih.gov
Multiple studies have demonstrated that cinnamic acid is an effective inhibitor of PTP1B. nih.govresearchgate.net Research on cinnamic acid isolated from Cinnamomum cassia showed that it inhibited PTP1B activity in a concentration-dependent manner. nih.govnih.gov This inhibition is considered a crucial mechanism by which cinnamic acid enhances glucose uptake in muscle cells (myotubes). nih.govresearchgate.net
Interestingly, the effect of cinnamic acid on glucose transport appears to be independent of Phosphatidylinositol 3-kinase (PI3-K), another central component of the insulin pathway. nih.gov While many insulin-mimetic compounds function by activating the PI3-K/Akt pathway, studies on L6 myotubes found that cinnamic acid did not significantly affect PI3-K activity, suggesting it utilizes an alternative or parallel signaling route to promote glucose transport. nih.gov
Table 2: Modulation of Insulin Signaling Components by Cinnamic Acid
| Compound | Signaling Component | Observed Effect | Cell/Animal Model | Reference |
|---|---|---|---|---|
| Cinnamic Acid | PTP1B | Inhibition in a concentration-dependent manner (96.5% inhibition reported). | In vitro enzyme assay, L6 myotubes | nih.govnih.gov |
| Cinnamic Acid | PI3-K | No significant effect on activity. | L6 myotubes | nih.gov |
| o-hydroxycinnamic acid | PTP1B | Potent non-competitive inhibitor (IC50 = 137.67 µM). | In vitro enzyme assay | nih.gov |
| p-hydroxycinnamic acid | PTP1B | Non-competitive inhibitor (IC50 = 181.60 µM). | In vitro enzyme assay | nih.gov |
The final step in glucose uptake into cells is mediated by glucose transporter (GLUT) proteins. GLUT4 is the primary insulin-responsive transporter in muscle and adipose tissue, while GLUT2 is crucial for glucose transport in the liver and pancreas. nih.govmdpi.com
Cinnamic acid has been shown to positively influence the expression and function of these transporters. In L6 myotubes, treatment with cinnamic acid led to an increased expression of GLUT4 mRNA. nih.gov This upregulation is a key part of its mechanism to enhance glucose uptake. researchgate.net Other derivatives, such as ferulic acid and p-hydroxycinnamic acid, also stimulate glucose uptake through PI3K-dependent GLUT4 translocation. nih.gov
In animal models, specifically in db/db mice, treatment with cinnamic acid significantly upregulated the protein level of GLUT2 in the liver. nih.govfrontiersin.org This is noteworthy as GLUT2 mediates glucose transport between the liver and plasma, and its depletion can lead to hyperglycemia. nih.gov
Regulation of Metabolic Enzyme Activity
Beyond signaling pathways, cinnamic acid and its derivatives can directly or indirectly regulate the activity of enzymes involved in glucose and lipid metabolism. In studies with diabetic rats, p-methoxycinnamic acid was found to increase hepatic glycogen (B147801) storage, which was associated with raised activity of key glycolytic enzymes, including hexokinase and glucokinase. nih.gov
Conversely, p-hydroxycinnamic acid has been shown to inhibit hepatic gluconeogenesis (the production of glucose) by inhibiting the transport of pyruvate (B1213749) into mitochondria, a critical step in the gluconeogenic process. nih.gov In studies on db/db mice, cinnamic acid treatment also led to a significant increase in the expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis. nih.govfrontiersin.org While this seems counterintuitive to a hypoglycemic effect, it is suggested that the potent upregulation of GLUT2 for glucose uptake may be the dominant effect. nih.gov
Role in Cellular Redox Homeostasis and Associated Enzymatic Systems
Phenolic compounds are well-known for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. The phenyl hydroxyl group of p-coumaric acid is key to this activity. nih.gov Beyond direct scavenging, p-CA enhances the cellular antioxidant defense system by modulating key enzymes. In diabetic rats, p-CA treatment has been shown to improve the antioxidant status by increasing the levels of glutathione (B108866) (GSH) and enhancing the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). youtube.comnih.gov This action helps to mitigate the oxidative stress induced by hyperglycemia.
Comparative Biochemical Analysis: Structure-Activity Relationships among Acetylated Cinnamic Acid Glycosides
The biological activity of cinnamic acid derivatives is significantly influenced by their chemical structure, including the nature and position of substituents on the phenyl ring and modifications to the carboxylic acid group.
The core structure of p-coumaric acid, a hydroxycinnamic acid, is fundamental to its activity. The presence of the phenolic hydroxyl group is crucial for its antioxidant and radical-scavenging properties. nih.gov
Glycosylation: The addition of a glucose moiety to form a glucoside, such as in p-coumaric acid glucoside, generally increases the water solubility of the compound. While this can alter pharmacokinetic properties, the enzymatic activity is often retained or modulated. In some cases, the glycoside may act as a pro-drug, releasing the active aglycone (p-coumaric acid) after hydrolysis in the body.
Acetylation: The introduction of an acetyl group, as in this compound, further modifies the compound's properties. Acylation of phenolic glycosides can increase their stability. nih.gov For instance, studies on acylated anthocyanins (some of which are acylated with p-coumaric acid) show that acylation can enhance thermal stability and, in some contexts, improve inhibitory activity against enzymes like α-glucosidase. nih.gov The acetyl group can increase the lipophilicity of the molecule, which may facilitate passage through cellular membranes and potentially alter the binding affinity to enzymatic targets. Structure-activity relationship analyses of cinnamic acid derivatives have shown that modifications to the ester moiety significantly influence biological activity. Therefore, the combination of glycosylation and acetylation in "this compound" likely results in a molecule with a unique profile of solubility, stability, and biological activity compared to the parent p-coumaric acid.
Future Research Directions and Open Questions
Exploration of Novel Biocatalytic Systems for Directed Synthesis of Acetylated p-Gluco Cinnamic Acid Isomers
The synthesis of cinnamic acid derivatives has been successfully achieved using engineered microorganisms. nih.govnih.gov For instance, trans-cinnamic acid can be synthesized from L-phenylalanine using the enzyme phenylalanine ammonia-lyase (PAL), which has been expressed in microbial hosts like Corynebacterium glutamicum and Escherichia coli. nih.gov Building on this, future research should focus on developing whole-cell biocatalysts capable of producing specific isomers of this compound.
This would involve a multi-step enzymatic pathway engineered into a suitable microbial chassis, such as Saccharomyces cerevisiae or E. coli. The key steps would include:
Synthesis of the Cinnamic Acid Backbone: Utilizing enzymes like PAL to convert a precursor such as L-phenylalanine into trans-cinnamic acid. nih.gov
Hydroxylation: Introduction of a hydroxyl group at the para position by an enzyme like cinnamate-4-hydroxylase (C4H) to produce p-coumaric acid. mdpi.com
Glycosylation: Attaching a glucose molecule to the hydroxyl group. This requires the identification and integration of specific UDP-glycosyltransferases (UGTs) that can use p-coumaric acid as a substrate.
Acetylation: The final step would involve the acetylation of the glucose moiety, mediated by a specific acetyltransferase enzyme.
A primary challenge will be to identify and optimize enzymes that exhibit high specificity and efficiency for each step, minimizing the production of unwanted byproducts. Directed evolution and protein engineering techniques will be instrumental in tailoring enzymes for this specific synthetic pathway.
Table 1: Potential Biocatalytic System for this compound Synthesis
| Enzymatic Step | Enzyme Class Example | Gene Source Example | Microbial Host |
|---|---|---|---|
| Phenylalanine Deamination | Phenylalanine Ammonia-Lyase (PAL) | Rhodotorula glutinis | E. coli, S. cerevisiae |
| Hydroxylation | Cinnamate-4-Hydroxylase (C4H) | Plants (Helianthus tuberosus) | S. cerevisiae |
| Glycosylation | UDP-Glycosyltransferase (UGT) | To be identified | E. coli, S. cerevisiae |
In-depth Mechanistic Studies of Molecular Interactions at the Atomic and Sub-atomic Levels
Understanding how a compound exerts its effects requires a detailed investigation of its interactions with biological macromolecules. Studies on cinnamic acid have revealed that it can bind to proteins like human serum albumin (HSA) and inhibit enzymes such as protein-tyrosine phosphatase 1B (PTP1B) and dipeptidyl peptidase-IV (DPP-IV). nih.govnih.gov These interactions are stabilized by a combination of hydrogen bonds and hydrophobic interactions. nih.gov
For this compound, it is crucial to conduct similar, yet more advanced, mechanistic studies. Future research should employ high-resolution biophysical techniques to probe these interactions at an atomic and even sub-atomic level.
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) can be used to solve the three-dimensional structure of the compound bound to its protein targets. This would provide a precise map of all contact points.
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can reveal dynamic information about the binding process and conformational changes in both the compound and the protein upon complex formation.
Calorimetry: Isothermal titration calorimetry (ITC) would be essential to determine the thermodynamic parameters of binding, such as enthalpy and entropy, providing insights into the forces driving the interaction.
These studies would clarify how the glucose and acetyl groups contribute to binding affinity and specificity, which is fundamental to understanding the compound's unique biological role.
Integration of Multi-Omics Data for Systems-Level Understanding of Compound Action
To comprehend the full biological impact of this compound, a systems-level approach is necessary. Multi-omics, which combines genomics, transcriptomics, proteomics, and metabolomics, offers a holistic view of the molecular changes induced by a compound. nih.gov Studies on cinnamic acid and its aldehyde form have successfully used transcriptomics and proteomics to elucidate their mechanisms for improving glucolipid metabolism in mouse models. nih.gov Similarly, multi-omics has been used to uncover the effects of other metabolic modulators on human cells. nih.gov
Future research on this compound should integrate multiple omics layers:
Transcriptomics (RNA-seq): To identify which genes are up- or down-regulated in response to the compound.
Proteomics: To measure changes in protein expression and post-translational modifications, confirming that transcript-level changes translate to functional proteins. nih.gov
Metabolomics: To analyze shifts in the cellular metabolic profile, revealing which pathways are most affected by the compound's presence. nih.gov
By integrating these datasets, researchers can construct comprehensive network models of the compound's mechanism of action, moving beyond a single-target-single-effect paradigm to a systems-level understanding. nih.gov This approach could reveal novel pathways and off-target effects that would be missed by traditional methods.
Computational Chemistry and Molecular Dynamics Simulations for Predictive Modeling of Structure-Function Relationships
Computational methods are indispensable tools for modern chemical biology. Molecular docking studies have already been used to characterize the binding of cinnamic acid derivatives to target proteins, providing valuable hypotheses about their binding modes. nih.govnih.gov
For this compound, computational chemistry and molecular dynamics (MD) simulations will be critical for:
Predicting Binding Poses: Docking algorithms can predict the most likely and energetically favorable orientation of the compound within the binding site of a target protein.
Simulating Dynamic Interactions: MD simulations can model the behavior of the compound-protein complex over time, providing insights into the stability of the interaction and the role of solvent molecules. This can reveal allosteric effects and conformational changes that are not apparent from static structures.
Quantum Mechanics (QM) Calculations: For a deeper understanding of the electronic nature of the interactions, QM methods can be applied to the binding site to analyze charge distribution, bond polarization, and the precise nature of non-covalent interactions.
These predictive models can guide experimental work by prioritizing potential biological targets and suggesting specific chemical modifications to enhance or alter the compound's activity, thereby accelerating the research and development cycle.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Cinnamic acid |
| trans-cinnamic acid |
| p-coumaric acid |
| L-phenylalanine |
| Glucose |
| Human Serum Albumin (HSA) |
| Protein-Tyrosine Phosphatase 1B (PTP1B) |
| Dipeptidyl Peptidase-IV (DPP-IV) |
| Cinnamic aldehyde |
Q & A
Q. How is acetylated p-gluco cinnamic acid synthesized, and what characterization methods validate its structural integrity?
this compound is synthesized via esterification reactions, where cinnamic acid derivatives are coupled with gluco-substituted moieties. Key steps include introducing substituents at the 4-position of the cinnamic acid benzene ring to enhance bioactivity. Post-synthesis, structural validation employs techniques like IR spectroscopy to confirm ester bond formation, refractive index measurement to assess purity, and optical rotation analysis to determine stereochemical properties . Computational docking studies (e.g., mushroom tyrosinase inhibition) further validate interactions at catalytic binding sites .
Q. What experimental models are used to evaluate the antioxidant activity of acetylated cinnamic acid derivatives?
Antioxidant activity is assessed using in vitro assays such as DPPH radical scavenging and FRAP (Ferric Reducing Antioxidant Power). For acetylated derivatives, comparative studies with non-acetylated cinnamic acid are critical to quantify enhanced activity. IR spectral analysis identifies functional groups (e.g., acetyl groups) responsible for improved radical scavenging, while in vivo models (e.g., diabetic rats) measure synergies with low-level laser therapy to reduce oxidative stress markers like ROS and AGEs .
Q. What mechanisms underlie the anti-diabetic effects of acetylated cinnamic acid derivatives?
In vitro insulin secretion assays in INS-1 pancreatic β-cells and perfused rat pancreas models demonstrate that derivatives like p-methoxycinnamic acid rapidly stimulate insulin release (peaking at 4 minutes). In vivo studies in diabetic rats show improved glucose tolerance via Ca²⁺-dependent insulin secretion pathways. Substituents at the 4-position (e.g., hydroxy or methoxy groups) are critical for activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported insulin-secreting activities of cinnamic acid derivatives across studies?
Discrepancies arise from variations in substituent positions (e.g., m-hydroxy vs. p-methoxy groups), concentration ranges, and model systems (e.g., INS-1 cells vs. whole pancreas). Systematic structure-activity relationship (SAR) studies, paired with dose-response assays and transcriptomic profiling, can clarify context-dependent effects. For example, p-methoxycinnamic acid shows sustained glucose-lowering in rats, while m-hydroxy derivatives exhibit transient effects, highlighting substituent-specific pharmacokinetics .
Q. What methodologies optimize the dual antimicrobial and antioxidant effects of acetylated cinnamic acid derivatives?
Synergy studies combine MIC (Minimum Inhibitory Concentration) assays against pathogens (e.g., Staphylococcus aureus) with antioxidant DPPH/FRAP tests. Acetylated glucuronide derivatives of cinnamic acid show enhanced antimicrobial activity compared to parent compounds, likely due to improved membrane permeability. However, demelanizing activity (e.g., against Aspergillus niger) is exclusive to crude extracts, suggesting matrix-dependent interactions .
Q. How do acetylated cinnamic acid derivatives modulate SOCS3 expression in neuroinflammatory models?
In microglial cells, cinnamic acid upregulates SOCS3 via the CREB pathway, as shown by RT-PCR, Western blot, and siRNA knockdown. Time- and dose-dependent experiments (100–300 μM) reveal peak SOCS3 mRNA at 2–6 hours. Chromatin immunoprecipitation (ChIP) confirms CREB binding to the socs3 promoter, linking acetylated derivatives to anti-inflammatory pathways in neurodegenerative disorders .
Methodological Guidance
Q. What frameworks ensure rigorous experimental design for studying acetylated cinnamic acid derivatives?
Apply the PICO framework (Population: cell/animal model; Intervention: derivative concentration/structure; Comparison: parent compound; Outcome: bioactivity metric) to standardize hypotheses. For SAR studies, use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize derivatives with substituents showing >50% bioactivity enhancement in pilot assays .
Q. How should conflicting data on bioavailability and metabolic conversion be addressed?
Pharmacokinetic studies using LC-MS/MS track acetylated derivatives and their deacetylated metabolites in plasma. For example, acetylated glucuronides are metabolized to free glucuronic acid conjugates, which circulate systemically. Comparative bioavailability assays in rodents (oral vs. IV administration) quantify absorption rates and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
